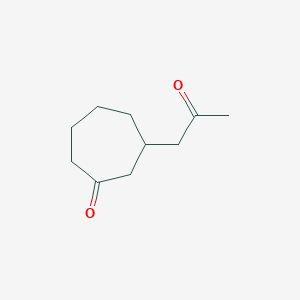
Cycloheptanone, 3-(2-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanone, 3-(2-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, featuring an additional oxopropyl group. This compound is part of the cyclic ketones family and is characterized by a seven-membered carbon ring with a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.
Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone.
Industrial Production Methods
Cycloheptanone, 3-(2-oxopropyl)- is typically produced by the cyclization and decarboxylation of suberic acid or its esters. This reaction is conducted in the gas phase at 400–450°C over alumina doped with zinc oxide or cerium oxide .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the ketone functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Microbial reduction using specific strains of microorganisms.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products
Oxidation: Pimelic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cycloheptanone, 3-(2-oxopropyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism by which cycloheptanone, 3-(2-oxopropyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, in microbial reduction, specific enzymes catalyze the reduction of the ketone group to an alcohol. In oxidation reactions, the compound undergoes cleavage to form dicarboxylic acids, which are further utilized in various synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Cycloheptanone, 3-(2-oxopropyl)- can be compared with other cyclic ketones such as:
Cyclohexanone: A six-membered ring ketone, commonly used as a solvent and in the production of nylon.
Cyclooctanone: An eight-membered ring ketone, used in organic synthesis and as a precursor for various chemicals.
Tropinone: A seven-membered ring ketone with a nitrogen atom, used in the synthesis of tropane alkaloids.
Uniqueness
Cycloheptanone, 3-(2-oxopropyl)- is unique due to its specific structure and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Eigenschaften
CAS-Nummer |
66921-76-4 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3-(2-oxopropyl)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)6-9-4-2-3-5-10(12)7-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
BOELKTAUJTUZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1CCCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


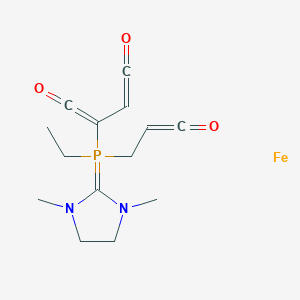
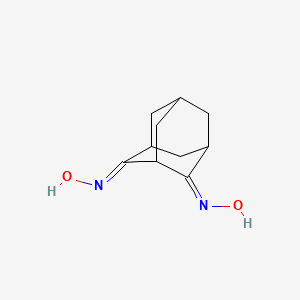
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
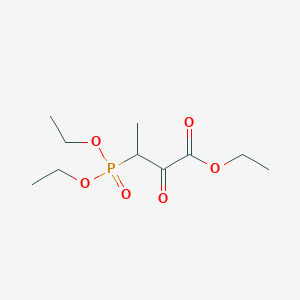
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
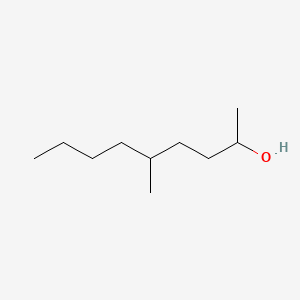
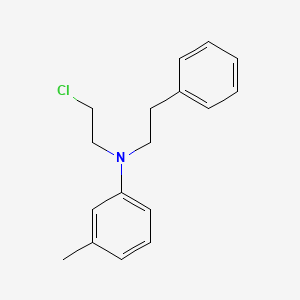
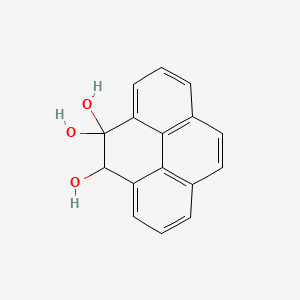
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
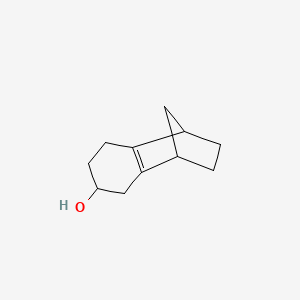
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)

![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
